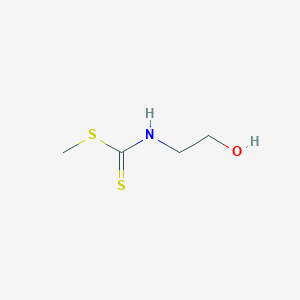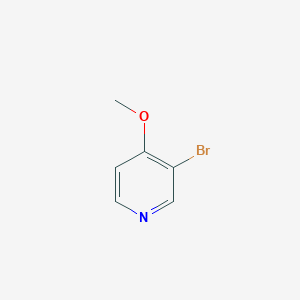
3-Bromo-4-methoxypyridine
Vue d'ensemble
Description
3-Bromo-4-methoxypyridine is a chemical compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and organic molecules. Its synthesis, molecular structure, chemical reactions, and properties are of significant interest to researchers and chemists in the field of medicinal and organic chemistry.
Synthesis Analysis
The synthesis of 3-Bromo-4-methoxypyridine and its derivatives involves multiple steps, including bromination, methoxylation, and substitution reactions. A practical precursor for 2,3-pyridyne, 3-Bromo-2-chloro-4-methoxypyridine, has been developed, demonstrating its role in generating substituted 2,3-pyridynes which react regioselectively with furans (Walters, Carter, & Banerjee, 1992).
Molecular Structure Analysis
Structural analysis through X-ray crystallography and density functional theory (DFT) studies provides insights into the molecular configuration and vibrational spectra of bromopyridine derivatives. For instance, a study on the crystal structure of (S)-5-Bromo-3,4,4-trimethoxy-4,5-dihydrofuranonitrile helps in understanding the placement of methoxy and bromo groups in the molecule (Yokoyama, Ohashi, Umemura, & Yoshimura, 1998).
Chemical Reactions and Properties
The chemical reactivity of brominated pyridines, including 3-Bromo-4-methoxypyridine, is critical for further functionalization and application in synthesis. The directive influence of the N-oxide group during nitration and the reactivity of bromine atoms in these compounds are notable examples of their chemical behavior (Hertog, Ammers, & Schukking, 2010).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are essential for the characterization and application of 3-Bromo-4-methoxypyridine. Studies on the crystal structures and thermal properties of lanthanide complexes with bromo-methoxybenzoates reveal detailed insights into the molecular arrangement and stability of such compounds (Zhao, Ren, & Zhang, 2018).
Chemical Properties Analysis
The chemical properties, including reactivity descriptors, vibrational spectra, and electron distribution, provide a deeper understanding of 3-Bromo-4-methoxypyridine's behavior in various chemical reactions. DFT studies on bromo-derivatives offer comparative insights into their reactivity and potential applications (Yadav, Khare, Yadav, Maurya, Singh, & Kumar, 2022).
Applications De Recherche Scientifique
Summary of the Application
“3-Bromo-4-methoxypyridine” is used as an intermediate in the synthesis of various pharmaceutical compounds and organic substances . An intermediate is a substance produced during the reaction, which further reacts to produce the desired product.
Methods of Application or Experimental Procedures
-
Pharmaceutical Synthesis : It is used as an intermediate in the synthesis of various pharmaceutical compounds .
-
Organic Synthesis : It is used in the synthesis of various organic compounds .
-
Organic Electronics : Derivatives of “3-Bromo-4-methoxypyridine” may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.
-
Pharmaceutical Synthesis : It is used as an intermediate in the synthesis of various pharmaceutical compounds .
-
Organic Synthesis : It is used in the synthesis of various organic compounds .
-
Organic Electronics : Derivatives of “3-Bromo-4-methoxypyridine” may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.
Safety And Hazards
3-Bromo-4-methoxypyridine is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye/face protection .
Propriétés
IUPAC Name |
3-bromo-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFJKFHIMBVWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349078 | |
| Record name | 3-bromo-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxypyridine | |
CAS RN |
82257-09-8 | |
| Record name | 3-bromo-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



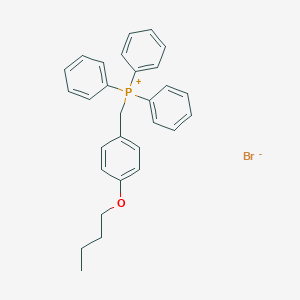


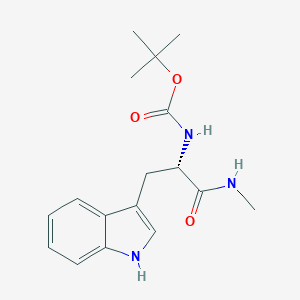
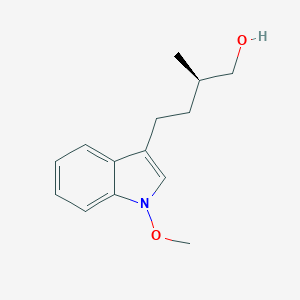
![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)

![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet](/img/structure/B44593.png)




